Tranilast sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Tranilast Sodium peut être synthétisé par réaction du Tranilast avec l'hydroxyde de sodium. La réaction implique généralement la dissolution du Tranilast dans un solvant approprié, suivie de l'addition d'hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend le contrôle minutieux de la température, du pH et du temps de réaction pour obtenir le produit souhaité .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Il peut également être réduit dans des conditions spécifiques pour donner des formes réduites du composé.

Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des formes désoxygénées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Le this compound est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des réactions allergiques, de l'inflammation et de certains types de cancer.

Industrie : Le this compound est utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la production de prostaglandine D2 et en antagonisant l'angiotensine II. Il inhibe les effets biologiques de l'angiotensine II dans les cellules musculaires lisses vasculaires, ce qui entraîne une réduction de l'inflammation et une modulation immunitaire. Le composé affecte également diverses cibles moléculaires et voies impliquées dans les réponses allergiques et inflammatoires .

Composés similaires :

Tranilast : Le composé parent du this compound, utilisé dans des applications similaires.

trans-Tranilast : Un stéréoisomère du Tranilast avec des activités biologiques similaires.

SB 252218 Sodium : Un autre composé avec des propriétés anti-allergiques et anti-inflammatoires comparables

Unicité : Le this compound est unique en raison de son mécanisme d'action spécifique, ciblant à la fois la production de prostaglandine D2 et l'antagonisme de l'angiotensine II. Cette double action le rend particulièrement efficace pour moduler les réponses immunitaires et réduire l'inflammation .

Applications De Recherche Scientifique

Anti-Allergic Properties

Tranilast sodium is primarily recognized for its use in allergic conditions such as:

- Asthma : It reduces airway inflammation and hyperreactivity.

- Atopic Dermatitis : It alleviates symptoms by suppressing inflammatory mediators.

- Allergic Rhinitis : It helps manage nasal symptoms effectively.

Anti-Fibrotic Effects

Recent studies have highlighted tranilast's role in inhibiting fibrosis across various tissues:

- Pulmonary Fibrosis : In animal models, tranilast reduced lung fibrosis induced by smoke inhalation .

- Uterine Fibroids : Long-term administration demonstrated a reduction in fibroid size and cell proliferation .

Cancer Therapy

This compound has shown promise as an adjunct therapy in oncology:

- Osteosarcoma : It enhances the efficacy of chemotherapeutic agents like cisplatin, demonstrating a cytostatic effect on cancer cells .

- Breast Cancer : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation .

Cardiovascular Health

Tranilast exhibits potential benefits in cardiovascular diseases by:

- Reducing inflammation associated with hypertensive heart disease.

- Suppressing the action of angiotensin II, which plays a role in hypertension .

Case Study 1: Efficacy in Hypertrophic Scars

A clinical trial involving patients with hypertrophic scars showed significant improvement when treated with topical tranilast gel. The study indicated a marked reduction in scar thickness and erythema after consistent application over several weeks .

Case Study 2: Management of Diabetic Nephropathy

In a controlled study on diabetic nephropathy models, tranilast administration resulted in decreased collagen accumulation in renal tissues, suggesting its potential to slow disease progression .

Data Table: Summary of Applications

| Application Area | Condition | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Anti-Allergic | Asthma | Inhibition of histamine release | High |

| Atopic Dermatitis | Suppression of inflammatory mediators | High | |

| Anti-Fibrotic | Pulmonary Fibrosis | Inhibition of TGF-β signaling | Moderate |

| Uterine Fibroids | Reduction in cell proliferation | High | |

| Oncology | Osteosarcoma | Enhancement of chemotherapeutic effects | Moderate |

| Cardiovascular Health | Hypertensive Heart Disease | Angiotensin II antagonism | Moderate |

Mécanisme D'action

Tranilast Sodium exerts its effects by suppressing the production of prostaglandin D2 and antagonizing angiotensin II. It inhibits the biological effects of angiotensin II in vascular smooth muscle cells, leading to reduced inflammation and immune modulation. The compound also affects various molecular targets and pathways involved in allergic and inflammatory responses .

Comparaison Avec Des Composés Similaires

Tranilast: The parent compound of Tranilast Sodium, used in similar applications.

trans-Tranilast: A stereoisomer of Tranilast with similar biological activities.

SB 252218 Sodium: Another compound with comparable anti-allergic and anti-inflammatory properties

Uniqueness: this compound is unique due to its specific mechanism of action, targeting both prostaglandin D2 production and angiotensin II antagonism. This dual action makes it particularly effective in modulating immune responses and reducing inflammation .

Activité Biologique

Tranilast sodium, a derivative of anthranilic acid, is primarily recognized for its anti-allergic properties and has garnered attention for its diverse biological activities, particularly in inflammation, fibrosis, and cancer. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

1. Anti-Inflammatory Effects:

Tranilast exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. Studies indicate that tranilast binds to the NACHT domain of NLRP3, preventing its oligomerization without affecting ATPase activity, thus reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, tranilast inhibits the expression of chemokines like CXCL9 and CXCL10, further contributing to its anti-inflammatory profile .

2. Antifibrotic Activity:

The drug demonstrates antifibrotic effects by inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development. In vivo studies have shown that tranilast treatment reduces markers associated with EMT, such as vimentin and Smad4 . This suggests its potential in treating fibrotic diseases across various organs.

3. Antitumor Properties:

Tranilast has been investigated for its antitumor effects across several cancer types. It exhibits cytostatic effects on osteosarcoma cells and enhances the efficacy of chemotherapeutic agents like cisplatin. In combination treatments, tranilast increased early and late apoptotic cell death in cancer cells while promoting cell cycle arrest at the G2/M phase . Clinical trials have begun to evaluate its effectiveness in managing proliferative disorders .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Tranilast in COVID-19 Treatment

A review highlighted tranilast's potential role in treating COVID-19 due to its ability to modulate inflammatory responses and inhibit NLRP3 inflammasome activation. The study proposed conducting clinical trials to assess its safety and efficacy in COVID-19 patients suffering from acute inflammation .

Case Study 2: Tranilast in Cancer Therapy

In a clinical setting, tranilast was evaluated for its antitumor effects in patients with various cancers. Results indicated that patients receiving tranilast alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone. This supports further investigation into tranilast as an adjunct therapy in oncology .

Propriétés

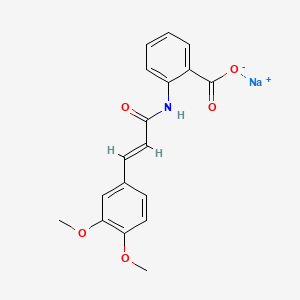

IUPAC Name |

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGHWWBBHZLTTA-VRTOBVRTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.